molecular formula C30H34N4O10S B10771537 (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B10771537
M. Wt: 642.7 g/mol
InChI Key: HHFYOGBTLFTWQX-XWGVYQGASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

LY301875 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in LY301875.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LY301875 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

LY301875 is similar to other angiotensin II type 1 receptor antagonists, such as losartan, candesartan, and irbesartan. it possesses unique structural features, including its polysubstituted 4-aminoimidazole core and three ionizable groups at physiological pH . These features contribute to its distinct pharmacological profile and make it a valuable tool for studying the mechanisms of angiotensin II receptor antagonism.

Similar compounds include:

Properties

Molecular Formula

C30H34N4O10S

Molecular Weight

642.7 g/mol

IUPAC Name

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1

InChI Key

HHFYOGBTLFTWQX-XWGVYQGASA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Canonical SMILES

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Origin of Product

United States

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